[(4-Chlorophenyl)thio]acetyl chloride
CAS No.: 7031-25-6
Cat. No.: VC2935956
Molecular Formula: C8H6Cl2OS
Molecular Weight: 221.1 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 7031-25-6 |
|---|---|
| Molecular Formula | C8H6Cl2OS |
| Molecular Weight | 221.1 g/mol |
| IUPAC Name | 2-(4-chlorophenyl)sulfanylacetyl chloride |
| Standard InChI | InChI=1S/C8H6Cl2OS/c9-6-1-3-7(4-2-6)12-5-8(10)11/h1-4H,5H2 |
| Standard InChI Key | QPKYZVLFINTHHB-UHFFFAOYSA-N |
| SMILES | C1=CC(=CC=C1SCC(=O)Cl)Cl |
| Canonical SMILES | C1=CC(=CC=C1SCC(=O)Cl)Cl |
Introduction
Chemical Identity and Structural Characteristics
[(4-Chlorophenyl)thio]acetyl chloride, registered under CAS number 7031-25-6, is an organosulfur compound with several distinctive structural elements. The compound features a 4-chlorophenyl group linked to a sulfur atom, which connects to an acetyl chloride moiety. This arrangement creates a molecule with multiple reactive sites and unique chemical behavior.
Nomenclature and Identification
The compound is known by several names in chemical literature, reflecting different naming conventions and linguistic traditions:
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[(4-Chlorophenyl)thio]acetyl chloride (primary name)
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2-(4-Chlorophenyl)sulfanylacetyl chloride (IUPAC systematic name)
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4-Chlorothiophenoxyacetyl chloride
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[4-Chlor-phenylmercapto]-essigsaeurechlorid
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p-Chlorphenylmercaptoessigsaeurechlorid
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4-Chlorophenylthioacetyl chloride
For database identification purposes, the compound is indexed in PubChem with ID 54240132 . Its precise identification is essential for researchers seeking to work with this specific chemical entity rather than its numerous structural analogs.
Structural Features
The molecular structure of [(4-Chlorophenyl)thio]acetyl chloride integrates several key functional groups that contribute to its chemical behavior:
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A para-chlorophenyl group that provides both electronic effects and potential for further functionalization
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A thioether (C-S-C) linkage that introduces interesting electronic and conformational properties
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An acetyl chloride functional group that serves as a highly reactive acylating agent
This combination of structural elements creates a molecule with specialized reactivity patterns that make it valuable in organic synthesis applications.
Physical and Chemical Properties
Understanding the physical and chemical properties of [(4-Chlorophenyl)thio]acetyl chloride is crucial for both its handling in laboratory settings and its application in chemical reactions.
Basic Physical Properties
The physical properties of [(4-Chlorophenyl)thio]acetyl chloride are summarized in the following table:
| Property | Value |
|---|---|
| Molecular Formula | C₈H₆Cl₂OS |
| Molecular Weight | 221.104 g/mol |
| Exact Mass | 219.952 |
| Physical State | Not specified in available data |
| Melting Point | Not available |
| Boiling Point | Not available |
| Density | Not available |
| Flash Point | Not available |
Despite gaps in the empirical data for some physical properties, the compound's molecular characteristics provide insight into its likely behavior in laboratory and industrial settings .
Molecular and Electronic Properties
The electronic and molecular properties of [(4-Chlorophenyl)thio]acetyl chloride contribute significantly to its chemical behavior:
| Property | Value |
|---|---|
| Polar Surface Area (PSA) | 42.37000 |
| LogP | 3.19750 |
| HS Code | 2930909090 (other organo-sulphur compounds) |
The moderate polar surface area (PSA) value suggests the compound has a balanced hydrophilic-lipophilic profile. Its LogP value of approximately 3.2 indicates considerable lipophilicity, suggesting good membrane permeability but limited water solubility . These properties have implications for the compound's potential applications in various chemical and biological systems.
Synthesis Methods
The preparation of [(4-Chlorophenyl)thio]acetyl chloride typically involves specific synthetic approaches that leverage the reactivity of precursor compounds.
Chemical Reactivity and Transformations
[(4-Chlorophenyl)thio]acetyl chloride exhibits characteristic reactivity that makes it valuable in synthetic organic chemistry applications.
General Reactivity Patterns
As an acid chloride derivative, [(4-Chlorophenyl)thio]acetyl chloride is highly reactive toward nucleophiles. This reactivity is centralized at the carbonyl carbon adjacent to the chlorine atom, which is susceptible to nucleophilic attack. The thioether linkage and chlorophenyl group contribute additional electronic and steric factors that can influence the compound's behavior in chemical reactions.
Synthetic Applications
The available literature indicates that [(4-Chlorophenyl)thio]acetyl chloride serves as a valuable intermediate in more complex chemical transformations. One documented application involves its use in Friedel-Crafts acylation reactions, where it can function as an acylating agent .
Research suggests the compound participates in the synthesis of more complex structures, potentially including:
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Formation of amides through reaction with amines
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Synthesis of esters via reaction with alcohols
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Preparation of thioesters and other sulfur-containing derivatives
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Incorporation into heterocyclic structures
The presence of both the acid chloride functionality and the thioether linkage creates opportunities for regioselective transformations in multi-step synthetic pathways.
Applications in Chemical Research
Based on its structural features and reactivity profile, [(4-Chlorophenyl)thio]acetyl chloride finds applications in several areas of chemical research and development.
Comparative Analysis with Related Compounds
[(4-Chlorophenyl)thio]acetyl chloride belongs to a broader family of organosulfur compounds and shares properties with several chemical classes.
Relationship to Other Organosulfur Compounds
The compound is classified under HS Code 2930909090, designating it as part of the "other organo-sulphur compounds" category . This classification places it within a diverse group of sulfur-containing organic molecules with wide-ranging applications in chemistry and industry.
Specific structural relatives include:
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Other thioether derivatives with varying aromatic substituents
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Acetyl chloride derivatives without the thioether linkage
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4-chlorophenyl derivatives with different functional groups replacing the acetyl chloride moiety
Structure-Activity Relationships
The combination of the 4-chlorophenyl group, thioether linkage, and acetyl chloride functionality creates a unique electronic and steric environment that distinguishes [(4-Chlorophenyl)thio]acetyl chloride from its structural relatives. This distinctive arrangement likely contributes to specific reactivity patterns and potential applications that differentiate it from simpler acetyl chloride derivatives or thioethers.
The presence of the electron-withdrawing chlorine atom at the para position of the phenyl ring influences the electron density distribution throughout the molecule, potentially affecting its reactivity in nucleophilic substitution and acylation reactions. These electronic effects would be expected to differ from those observed in non-halogenated analogs or compounds with alternative substitution patterns.
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